(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one
Description
The compound (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative with three key structural motifs:
4-Ethylpiperazinylmethyl group at position 7, which enhances solubility and introduces basicity via the tertiary amine.
Hydroxyl group at position 6, enabling hydrogen bonding and antioxidant activity.
This structural framework suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by aromatic and heterocyclic systems. While direct biological data for this compound is absent in the provided evidence, analogs with similar substituents (e.g., benzofuranones with piperazine or fluorophenyl groups) have demonstrated anti-inflammatory, antimicrobial, and kinase inhibitory activities .
Properties
IUPAC Name |
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-2-24-7-9-25(10-8-24)13-17-18(26)5-4-16-22(27)21(30-23(16)17)12-15-3-6-19-20(11-15)29-14-28-19/h3-6,11-12,26H,2,7-10,13-14H2,1H3/b21-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPINNNGSKUZDN-MTJSOVHGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC5=C(C=C4)OCO5)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC5=C(C=C4)OCO5)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one, a derivative of benzofuran, has garnered attention due to its potential biological activities. Benzofuran derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. This article synthesizes current research findings on the biological activity of this specific compound, emphasizing its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A benzofuran core.
- A benzo[d][1,3]dioxole moiety.
- An ethylpiperazine substituent.
This unique arrangement is believed to contribute to its biological activity through interactions with various molecular targets.
1. Anticancer Activity
Research indicates that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one have demonstrated the ability to induce apoptosis in cancer cells via reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Table 1: Cytotoxicity of Related Benzofuran Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | K562 (Leukemia) | 12.5 | ROS generation |
| Compound B | HeLa (Cervical) | 15.0 | Apoptosis induction |
| Compound C | MCF7 (Breast) | 10.0 | Mitochondrial dysfunction |
2. Anti-inflammatory Effects
Benzofuran derivatives have been reported to possess anti-inflammatory properties. For example, related compounds significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . The mechanism involves the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation.
Case Study: Anti-inflammatory Activity
In a study involving human macrophages, a benzofuran derivative reduced TNF-alpha production by 93.8% and IL-1 by 98%, demonstrating potent anti-inflammatory effects .
3. Neuroprotective Effects
Benzofuran derivatives are also being explored for their neuroprotective properties. They have shown promise in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
The biological activities of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one can be attributed to several mechanisms:
- ROS Generation : Induces oxidative stress leading to apoptosis in cancer cells.
- Cytokine Modulation : Suppresses inflammatory cytokines through NF-kB inhibition.
- Mitochondrial Dysfunction : Disrupts mitochondrial membrane potential, leading to cell death.
Scientific Research Applications
Structural Features
The compound features a benzofuran core structure with multiple functional groups that enhance its reactivity and biological activity. The presence of the benzo[d][1,3]dioxole and piperazine moieties is particularly noteworthy due to their roles in modulating biological interactions.
Medicinal Chemistry
The compound serves as a promising lead in drug development due to its potential biological activities. Its structural diversity allows for modifications that can enhance efficacy against various diseases.
Anticancer Activity
Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds similar to (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one can induce apoptosis in cancer cell lines.
| Study | Cell Line | % Reduction in Viability | Mechanism |
|---|---|---|---|
| Study A | K562 | 65% | Apoptosis induction |
| Study B | MCF7 | 50% | Cell cycle arrest |
Anti-inflammatory Effects
This compound has shown potential in reducing pro-inflammatory cytokines, making it a candidate for treating chronic inflammatory diseases. The mechanism involves inhibition of NF-kB activity, which is crucial in inflammatory pathways.
Neuroprotective Properties
The neuroprotective effects of benzofuran derivatives are particularly relevant for neurodegenerative diseases. Some derivatives inhibit monoamine oxidase (MAO), an enzyme associated with neurodegeneration.
Case Study: MAO Inhibition
Research has shown certain derivatives exhibit potent MAO-B inhibitory activity with IC50 values as low as 0.0021 µM, indicating potential therapeutic benefits for conditions like depression and Parkinson's disease.
Materials Science Applications
The unique structural features of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one make it a candidate for developing new materials with specific properties such as enhanced conductivity or stability under various conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and its analogs:
Key Observations:
Substituent Effects on Solubility: The target compound’s 4-ethylpiperazinylmethyl group offers moderate solubility compared to the dimethylaminomethyl group in ’s analog, which has lower polarity. However, the 4-(2-hydroxyethyl)piperazinylmethyl group in ’s compound likely enhances solubility due to the hydroxyl moiety . The thiophen-2-ylmethylene group in ’s analog introduces sulfur-based hydrophobicity, reducing aqueous solubility compared to the target’s benzodioxole group .
In contrast, the target’s benzodioxole group provides electron-donating properties, which may improve metabolic stability . Piperazine vs. Piperidine: The target’s piperazine ring (two nitrogen atoms) introduces greater conformational flexibility and hydrogen-bonding capacity compared to the piperidine ring (one nitrogen) in ’s compound .
Synthetic Accessibility: The target compound’s synthesis likely involves a Mannich reaction or alkylation to introduce the 4-ethylpiperazinylmethyl group, analogous to methods described for piperazine derivatives in . In contrast, Suzuki coupling (as in ) is more common for attaching aryl/heteroaryl groups to benzophenones, but less relevant to benzofuranones unless similar cross-coupling strategies are employed .
Research Findings and Implications
Biological Activity: While direct data is unavailable, benzodioxole-containing compounds (e.g., paroxetine) are known for CNS activity, suggesting the target compound may interact with serotonin or dopamine receptors. Piperazine derivatives (e.g., ) often exhibit antimicrobial or anticancer properties due to their ability to chelate metal ions or disrupt enzyme active sites .
Physicochemical Profiling :
- The target’s ClogP (estimated ~3.5) is higher than ’s compound (ClogP ~2.8) due to the ethyl group vs. hydroxyethyl substitution. This impacts membrane permeability and bioavailability.
- The hydroxyl group at position 6 is conserved across all analogs, indicating its critical role in hydrogen-bonding interactions, possibly with target proteins .
Crystallographic Analysis :
- Tools like Mercury CSD () could elucidate the target’s crystal packing and intermolecular interactions, particularly the Z-configuration of the benzylidene group, which influences spatial arrangement and binding affinity .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?
The compound integrates a benzofuran-3(2H)-one core with a benzo[d][1,3]dioxol-5-ylmethylene substituent (Z-configuration), a 6-hydroxy group, and a 4-ethylpiperazinylmethyl side chain. The benzodioxole moiety enhances aromatic stacking interactions, while the ethylpiperazine group improves solubility and potential interaction with biological targets like receptors or enzymes. The Z-configuration of the methylene group is critical for stereospecific binding . Structural confirmation requires techniques like NMR (for substituent positioning) and X-ray crystallography (for absolute stereochemistry) .
Q. What synthetic strategies are recommended for preparing this compound, and how can purity be optimized?
Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzofuran-3(2H)-one core via cyclization of a dihydroxyacetophenone derivative.
- Step 2 : Introduction of the benzo[d][1,3]dioxol-5-ylmethylene group via Knoevenagel condensation under controlled pH and temperature (e.g., refluxing in acetic acid with anhydrous sodium acetate) .
- Step 3 : Functionalization with the 4-ethylpiperazinylmethyl group using reductive amination or nucleophilic substitution. Purity optimization requires HPLC monitoring (C18 column, acetonitrile/water gradient) and recrystallization from ethanol/water mixtures .
Q. What in vitro assays are suitable for preliminary biological screening?
- Anticancer Activity : MTT assays against cancer cell lines (e.g., A549, MCF-7) with IC₅₀ determination. Compare with positive controls like doxorubicin .
- Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values reported .
- Enzyme Inhibition : Fluorescence-based assays for kinases or cytochrome P450 isoforms, given the ethylpiperazine group’s potential interaction with catalytic sites .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?
- Case Example : If molecular docking predicts strong binding to EGFR but in vitro assays show weak inhibition:
Validate docking parameters (force field, hydration effects) using co-crystallized ligands as controls.
Perform surface plasmon resonance (SPR) to measure actual binding kinetics.
Investigate metabolic stability (e.g., liver microsome assays) to rule out rapid degradation .
- Statistical Tools : Use Bland-Altman plots or ROC curves to assess prediction accuracy .
Q. What is the rationale behind selecting the 4-ethylpiperazinylmethyl substituent for structural optimization?
- Solubility : The ethylpiperazine group enhances water solubility via protonation at physiological pH.
- Target Interaction : Piperazine derivatives are known to interact with serotonin receptors and kinases, suggesting dual therapeutic potential.
- SAR Studies : Compare analogs with methylpiperazine or morpholine groups to evaluate substituent effects on potency and selectivity .
Q. How can researchers elucidate the mechanism of apoptosis induction in cancer cells?
- Flow Cytometry : Assess cell cycle arrest (e.g., G1/S phase) using propidium iodide staining.
- Western Blotting : Quantify pro-apoptotic proteins (e.g., Bax, caspase-3) and anti-apoptotic markers (e.g., Bcl-2).
- Mitochondrial Membrane Potential : Use JC-1 dye to detect depolarization, a hallmark of intrinsic apoptosis pathways .
Data Analysis and Interpretation
Q. How should contradictory results between in vitro and in vivo efficacy be addressed?
- Pharmacokinetics : Measure plasma half-life and tissue distribution (via LC-MS/MS) to identify bioavailability issues.
- Metabolite Profiling : Identify active or inhibitory metabolites using high-resolution mass spectrometry.
- Dose Optimization : Conduct dose-response studies in animal models to bridge in vitro IC₅₀ values with effective plasma concentrations .
Q. What analytical techniques are critical for characterizing degradation products under stress conditions?
- Forced Degradation : Expose the compound to heat (40–80°C), UV light, and oxidative (H₂O₂) or acidic/basic conditions.
- LC-QTOF-MS : Identify degradation products via exact mass and fragmentation patterns.
- Stability-Indicating Methods : Validate HPLC methods (ICH guidelines) to quantify intact compound vs. impurities .
Structural and Mechanistic Insights
Q. How does the Z-configuration of the methylene group affect biological activity?
- Comparative Studies : Synthesize the E-isomer and compare binding affinities (e.g., SPR) and cellular uptake (via confocal microscopy with fluorescent analogs).
- Computational Modeling : Perform molecular dynamics simulations to assess steric hindrance or conformational stability differences between Z and E forms .
Q. What strategies can mitigate off-target effects in kinase inhibition assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
